3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
The compound 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic molecule featuring an oxazolidine-2,4-dione core substituted with an azetidinyl group linked to a 3-(3-fluoro-4-methylphenyl)propanoyl chain. The fluorophenyl and methyl substituents in this compound likely enhance lipophilicity and metabolic stability, while the azetidine ring contributes to conformational constraints that may improve target binding specificity.
Properties
IUPAC Name |
3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-2-3-11(6-13(10)17)4-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2-3,6,12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQYZQYJQGVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route starts with the preparation of the fluoro-substituted aromatic precursor, followed by the formation of the azetidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reagents, and advanced purification techniques to ensure the compound meets industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, particularly the carbonyl groups.
Substitution: The fluoro-substituted aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazolidine-2,4-dione Cores
BP 2023: (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidine-2,4-dione
- Key Differences: BP 2023 replaces the azetidine-propanoyl group with a morpholino ring and hydroxymethyl substituent.
- The hydroxymethyl group may introduce hydrogen-bonding interactions, altering pharmacokinetic profiles .
3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
- Key Differences: This simpler analog lacks the fluorophenyl-propanoyl moiety.
- Impact on Properties : The hydrochloride salt form enhances solubility (192.6 g/mol molecular weight) but reduces lipophilicity. The target compound’s additional substituents likely increase its molecular weight and membrane permeability, favoring central nervous system (CNS) penetration .
Chroman-2,4-dione Derivatives ()
Compounds like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione share the 2,4-dione motif but feature a chroman core instead of oxazolidine.
- Structural Insights: Bond lengths and angles in these analogs are within normal ranges, suggesting comparable stability for the dione ring .
- Functional Implications: The chroman derivatives’ extended aromatic system may enhance π-π stacking interactions, whereas the target compound’s azetidine-propanoyl chain could improve binding to hydrophobic pockets.
Physicochemical and Computational Comparisons
Physicochemical Properties
Computational Insights
Such approaches could elucidate the target compound’s electrophilic dione ring or fluorine-induced electronic effects.
Biological Activity
The compound 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS Number: 2034271-03-7) is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure, incorporating an azetidine ring, an oxazolidine moiety, and a propanoyl substituent, which suggests diverse biological activities.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 320.31 g/mol. The presence of fluorine and methyl groups may enhance its pharmacokinetic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.31 g/mol |
| CAS Number | 2034271-03-7 |
The biological activity of this compound is likely mediated through its interaction with specific biological targets. The azetidine and oxazolidine components are known to participate in various biochemical pathways, potentially affecting cellular processes such as protein synthesis and enzyme activity.
Pharmacological Studies
Recent studies have indicated that derivatives of azetidine and oxazolidine compounds exhibit significant antimicrobial and antiviral properties. For instance, compounds similar to the one have shown inhibitory effects against various bacterial strains and viruses:
- Antimicrobial Activity : In vitro studies have demonstrated that related azetidinone derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with IC50 values indicating effective inhibition at low concentrations .
- Antiviral Activity : Some azetidinone derivatives have been tested for their antiviral properties against viruses like influenza and coronaviruses, showing promising results. For example, a related compound demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM) .
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of various azetidinones found that certain derivatives exhibited significant inhibition against E. coli and S. faecium, highlighting the potential for developing new antibiotics from this class of compounds .
- Antiviral Properties : Another research focused on the antiviral efficacy of azetidinone derivatives against influenza A virus H1N1, reporting an EC50 value of 8.3 µM for one stereoisomer, indicating strong antiviral potential .
Q & A
Q. Methodological Answer :
- HPLC/UPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Monitor [M+H]<sup>+</sup> ions (e.g., m/z 366 in analogous compounds) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) identify key functional groups:
- XRD : Resolve crystal packing and hydrogen-bonding networks to verify stereochemistry .
Advanced Research Question: How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) during structural elucidation?
Methodological Answer :
Overlapping signals (e.g., azetidine protons near solvent peaks) require advanced techniques:
- 2D NMR (COSY, HSQC) : Correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign ambiguous signals. For example, HSQC distinguishes azetidine CH2 groups from oxazolidinedione carbons .
- Variable Temperature NMR : Elevating temperature (e.g., 50°C) reduces signal broadening caused by slow conformational exchange in the azetidine ring .
- Isotopic Labeling : Introduce deuterium at specific positions (e.g., azetidine methyl groups) to simplify <sup>1</sup>H spectra .
Basic Research Question: What safety protocols are essential for handling this compound in academic labs?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in sealed containers under nitrogen at -20°C, away from oxidizers and moisture. Label containers with CAS number and hazard symbols .
- Spill Management : Absorb spills with vermiculite or sand; avoid water to prevent hydrolysis. Decontaminate with 10% NaOH solution .
Advanced Research Question: How can reaction engineering (e.g., continuous flow systems) improve scalability and reproducibility of its synthesis?
Q. Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., acyl chloride coupling). Use PTFE tubing reactors to minimize side reactions (e.g., ring-opening of oxazolidinedione) .
- In-line Analytics : Implement FTIR or Raman probes to monitor intermediate formation (e.g., azetidine intermediates) in real time, adjusting flow rates dynamically .
- Process Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., residence time, temperature) for >90% yield. For example, a residence time of 120 sec at 40°C maximizes azetidine acylation .
Basic Research Question: What are the key solubility and stability considerations for this compound in biological assays?
Q. Methodological Answer :
- Solubility : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to ≤0.1% DMSO. Sonication (30 min, 37°C) improves dispersion .
- Stability : Monitor degradation via UPLC-MS. Avoid prolonged exposure to light (UV-sensitive oxazolidinedione ring) and basic conditions (risk of hydrolysis) .
Advanced Research Question: How can machine learning models predict the compound’s metabolic pathways or toxicity profiles?
Q. Methodological Answer :
- ADMET Prediction : Use tools like ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism. Input SMILES strings to identify potential epoxide or glucuronide metabolites .
- Toxicity Datasets : Train models on Tox21 or PubChem BioAssay data to flag structural alerts (e.g., thiazolidinedione-like motifs linked to hepatotoxicity) .
- Validation : Compare predictions with in vitro hepatocyte assays (e.g., CYP3A4 inhibition studies) to refine models .
Basic Research Question: What are the best practices for documenting experimental procedures to ensure reproducibility?
Q. Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Record parameters (e.g., stirring speed, humidity) and raw spectral data. Use standardized templates for reaction setups .
- Metadata Annotation : Include batch numbers of reagents (e.g., azetidine precursor purity ≥98%), instrument calibration dates, and environmental conditions (e.g., room temp. ±2°C) .
Advanced Research Question: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) aid in studying the compound’s mechanistic pathways?
Q. Methodological Answer :
- Tracer Studies : Synthesize <sup>13</sup>C-labeled oxazolidinedione to track ring-opening during metabolic studies via LC-MS isotope patterns .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of <sup>12</sup>C/<sup>13</sup>C variants to identify rate-determining steps (e.g., azetidine acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
